molecular formula C26H57NO6S B12677311 Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate CAS No. 94276-97-8

Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate

Cat. No.: B12677311
CAS No.: 94276-97-8
M. Wt: 511.8 g/mol
InChI Key: DJMQPILHXDXSGC-UHFFFAOYSA-M
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Description

Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C25H54NO2.CH3O4S and a molecular weight of 511.8. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate typically involves the reaction of octadecylamine with 2-hydroxy-1-methylethyl chloride in the presence of a base, followed by quaternization with methyl sulphate. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Organic solvents like ethanol or methanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Automated systems for precise measurement and mixing of reactants

    Reaction Control: Temperature and pressure control systems to maintain optimal reaction conditions

    Purification: Techniques like distillation and crystallization to purify the final product

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Reduction reactions to form amines

    Substitution: Nucleophilic substitution reactions to replace the methyl group

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides or sulfonates in the presence of a base

Major Products:

    Oxidation Products: Oxides and hydroxides

    Reduction Products: Amines and alcohols

    Substitution Products: Quaternary ammonium salts with different alkyl groups

Scientific Research Applications

Chemistry:

    Surfactant: Used as a surfactant in emulsion polymerization and detergents

    Catalyst: Acts as a phase transfer catalyst in organic synthesis

Biology:

    Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics

Medicine:

    Drug Delivery: Used in formulations for controlled drug release

Industry:

    Textile Industry: Employed in fabric softeners and antistatic agents

    Cosmetics: Used in hair conditioners and skin care products

Mechanism of Action

The mechanism of action of Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death in microbial cells. The molecular targets include:

    Lipid Bilayers: Disruption of membrane integrity

    Proteins: Denaturation of membrane proteins

Comparison with Similar Compounds

  • Trimethyl(octadecyl)ammonium methyl sulphate
  • Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate

Comparison:

  • Unique Properties: Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate has unique surfactant properties due to the presence of both hydrophilic and hydrophobic groups, making it more effective in emulsification and antimicrobial applications.
  • Versatility: Compared to similar compounds, it offers a broader range of applications in various industries, including textiles, cosmetics, and pharmaceuticals.

Properties

CAS No.

94276-97-8

Molecular Formula

C26H57NO6S

Molecular Weight

511.8 g/mol

IUPAC Name

bis(1-hydroxypropan-2-yl)-methyl-octadecylazanium;methyl sulfate

InChI

InChI=1S/C25H54NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,24(2)22-27)25(3)23-28;1-5-6(2,3)4/h24-25,27-28H,5-23H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

DJMQPILHXDXSGC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C(C)CO)C(C)CO.COS(=O)(=O)[O-]

Origin of Product

United States

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